Diethyl 3,3'-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate

Description

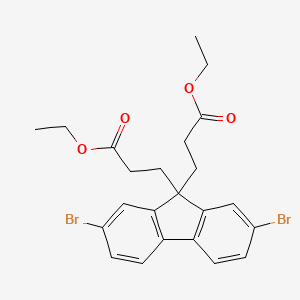

Diethyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate (CAS 204265-70-3) is a fluorene-based monomer with two bromine substituents at the 2,7-positions and diethyl propanoate groups at the 9,9'-positions. Its molecular formula is C₂₃H₂₄Br₂O₄, and it serves as a critical building block for synthesizing conjugated polymers, particularly in organic electronics and photovoltaics . The bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester groups enhance solubility in organic solvents during polymer processing .

Properties

IUPAC Name |

ethyl 3-[2,7-dibromo-9-(3-ethoxy-3-oxopropyl)fluoren-9-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Br2O4/c1-3-28-21(26)9-11-23(12-10-22(27)29-4-2)19-13-15(24)5-7-17(19)18-8-6-16(25)14-20(18)23/h5-8,13-14H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRMOCJUDYIGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate typically involves the bromination of fluorene derivatives followed by esterification. One common method involves the bromination of 9,9-dimethylfluorene to introduce bromine atoms at the 2 and 7 positions. This is followed by the reaction with diethyl malonate under basic conditions to form the desired dipropanoate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination step is carefully controlled to prevent over-bromination, and the esterification is carried out using efficient catalysts to speed up the reaction .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atoms at the 2- and 7-positions undergo palladium-catalyzed coupling with boronic acids or esters to form extended π-conjugated systems. This reaction is foundational for synthesizing polymers and small molecules for optoelectronic applications.

Example Reaction:

Conditions and Yields:

| Catalyst | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (aq.) | Toluene/H₂O | 90°C | 32–89 | |

| Pd(dppf)Cl₂ | K₃PO₄ | DMF | 100°C | 45–75 |

Key applications include synthesizing polyfluorenes for organic light-emitting diodes (OLEDs) and photovoltaic devices .

Nucleophilic Substitution Reactions

The electron-deficient bromine atoms undergo substitution with nucleophiles such as alkoxides or amines.

Example Reaction:

Notable Conditions:

-

Phase Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) in toluene/aqueous NaOH facilitates alkylation .

-

Halogen-Metal Exchange: Reaction with n-BuLi generates intermediates for formylation or carboxylation .

Key Outcomes:

-

Alkylation at the 9-position enhances solubility for polymer processing .

-

Bromine replacement with functional groups (-CHO, -COOH) diversifies applications .

Ester Hydrolysis and Functionalization

The ethyl ester groups are hydrolyzed to carboxylic acids under basic conditions, enabling further derivatization.

Reaction Pathway:

Applications:

-

Acid derivatives serve as monomers for polyelectrolytes or metal-organic frameworks (MOFs).

-

Subsequent reactions (e.g., amidation) introduce targeting moieties for biomedical applications.

Polymerization via C–C Bond Formation

The compound acts as a monomer in step-growth polymerization, forming conjugated polymers.

Polymer Synthesis:

-

Suzuki Polycondensation: Combines with di-boronic ester monomers under Pd catalysis .

-

Yamamoto Coupling: Nickel-mediated homocoupling generates all-fluorene polymers.

Polymer Properties:

| Property | Value/Description | Application |

|---|---|---|

| Bandgap | 2.8–3.1 eV | Blue-light-emitting OLEDs |

| Solubility | Improved with alkyl chains | Solution-processed films |

Buchwald-Hartwig Amination

Bromine substituents react with amines to form C–N bonds, useful for tuning electronic properties.

Reaction Setup:

Impact:

-

Introduces electron-donating groups for charge transport modulation.

-

Enhances interfacial compatibility in hybrid materials.

Side Reactions and Byproduct Management

Scientific Research Applications

Organic Synthesis

Building Block for Polymers

Diethyl 3,3'-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate serves as a significant building block in the synthesis of various polymers. Its structure allows for the incorporation of fluorene units into polymer chains, which can enhance the electrical and optical properties of the resulting materials. Specifically, it is utilized in synthesizing polyelectrolytes and low band gap polymers that are crucial for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymerization Reactions

The compound can undergo various polymerization reactions to form copolymers with enhanced performance characteristics. For instance, when combined with other monomers, it can yield materials with tailored conductivity and mechanical properties suitable for applications in flexible electronics and sensors .

Materials Science

Organic Photovoltaics

In the realm of renewable energy, this compound is being explored for its potential in organic photovoltaic cells. The incorporation of this compound into active layers can improve charge transport and light absorption efficiency due to its conjugated structure .

Semiconducting Materials

The compound's unique properties make it suitable for developing new semiconducting materials. Its dibromo substitution enhances the solubility and processability of fluorene-based semiconductors, which are essential for fabricating high-performance electronic devices .

Biomedical Applications

Anticancer Activity

Recent studies have indicated that derivatives of fluorene compounds exhibit promising anticancer activity. While specific research on this compound is limited, compounds within the fluorene family have shown efficacy against various cancer cell lines. This suggests potential applications in drug development targeting cancer therapies .

Antimicrobial Properties

Fluorene derivatives have also been investigated for their antimicrobial properties. The structural modifications introduced by dibromination may enhance these effects, making them candidates for further exploration in developing antimicrobial agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for polyelectrolytes and low band gap polymers |

| Materials Science | Used in organic photovoltaics and as a semiconducting material |

| Biomedical Applications | Potential anticancer and antimicrobial activities |

Mechanism of Action

The mechanism of action of Diethyl 3,3’-(2,7-dibromo-9h-fluorene-9,9-diyl)dipropanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Electronic and Solubility Properties

Table 1: Key Structural and Functional Differences

Electronic Properties and Bandgap Tuning

- Diethyl Ester: The electron-withdrawing ester groups reduce the HOMO-LUMO gap (~3.1 eV), suitable for blue-light-emitting polymers .

- Dimethylamino Derivative (X41): The electron-donating amine groups raise the HOMO level (-5.2 eV vs. vacuum), improving hole injection in HTLs .

- Carbazole Derivative: Carbazole’s planar structure extends conjugation, lowering the bandgap (~2.8 eV) for red-shifted emission .

Biological Activity

Diethyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes two propanoate groups attached to a dibrominated fluorene core, which enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 494.31 g/mol |

| CAS Number | 94257-59-7 |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions with proteins and nucleic acids. Additionally, the propanoate groups may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Anticancer Activity

Research indicates that compounds derived from brominated fluorene structures exhibit antitumor properties. For instance, studies have shown that similar fluorene derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study conducted on a series of fluorene derivatives demonstrated that the presence of bromine significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.

Antioxidant Properties

Brominated compounds often exhibit antioxidant activity due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.

- Research Findings : In vitro assays showed that this compound effectively reduced DPPH radical levels, indicating strong antioxidant potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Anticancer Activity (IC50 µM) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| This compound | Low micromolar | High |

| 2-Bromo-4'-methylfluorene | Moderate | Moderate |

| 2,7-Dibromofluorene | High | Low |

Applications in Research

This compound serves as a valuable building block in organic synthesis and materials science. Its applications include:

- Fluorescent Probes : Utilized in imaging techniques due to its fluorescent properties.

- Drug Development : Investigated as a potential lead compound for new anticancer drugs.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate?

The synthesis typically involves bromination of a fluorene precursor followed by esterification. For example:

Bromination : 9H-fluorene derivatives are brominated at the 2,7-positions using bromine or NBS (N-bromosuccinimide) under controlled conditions .

Esterification : The dibromo intermediate undergoes nucleophilic substitution with diethyl 3-bromopropanoate or a similar esterifying agent. Column chromatography and recrystallization are critical for purification, as seen in analogous syntheses of fluorene-based esters .

Q. Which characterization techniques are essential for verifying the structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ester group integration.

- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used to refine crystallographic data, even for disordered residues .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotope patterns .

Q. How does the dibromo substitution influence the compound’s electronic properties?

The 2,7-dibromo groups increase electron-withdrawing effects, reducing the HOMO-LUMO gap compared to non-brominated analogs. This enhances charge transport capabilities, as observed in hole transport layers (HTLs) for perovskite solar cells (PSCs) . UV-Vis spectroscopy and cyclic voltammetry are recommended to quantify these effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in device performance data when using this compound as an HTL?

In PSC studies, device efficiency discrepancies (e.g., between X41 and X44 derivatives) may arise from:

- Counterion Effects : Quaternary ammonium ions (e.g., TFSI) in derivatives like X44 improve conductivity compared to neutral dibromo analogs .

- Environmental Stability : Light soaking or thermal stress (e.g., >70°C) can degrade performance. Accelerated aging tests under controlled humidity/temperature are advised .

- Morphological Factors : Atomic force microscopy (AFM) or grazing-incidence X-ray scattering (GIXS) can correlate film homogeneity with device outcomes.

Q. What experimental strategies optimize the compound’s crystallinity for optoelectronic applications?

- Solvent Engineering : Slow evaporation in high-boiling solvents (e.g., chlorobenzene) promotes ordered crystal growth.

- Side-Chain Modification : Introducing alkyl or aryl groups at the 9,9-positions (e.g., dioctyl or diphenyl) reduces π-π stacking disorder, as demonstrated in boron-containing fluorene derivatives .

- Thermal Annealing : Post-deposition annealing (100–150°C) aligns molecular packing, measurable via differential scanning calorimetry (DSC).

Q. How can researchers address challenges in refining crystallographic data for disordered structures?

- SHELX Suite : Use SHELXL’s PART and SUMP instructions to model disorder. For example, in 9,9-dioctylfluorene derivatives, alkyl chain disorder is resolved by partitioning occupancies and applying geometric restraints .

- High-Resolution Data : Collect data at low temperature (e.g., 150 K) to minimize thermal motion artifacts. Synchrotron sources improve resolution for large unit cells .

Q. What methodologies distinguish tautomeric forms or byproducts during synthesis?

- EPR Spectroscopy : Detects radical intermediates or paramagnetic byproducts, as shown in water-soluble BDPA radical studies .

- HPLC-MS Coupling : Separates and identifies tautomers (e.g., keto-enol forms) with real-time mass analysis.

Data Analysis and Interpretation

Q. How should researchers interpret conflicting conductivity data between similar fluorene derivatives?

- Electrochemical Impedance Spectroscopy (EIS) : Distinguish bulk conductivity from interfacial resistance.

- Doping Efficiency : Compare dopant incorporation levels via X-ray photoelectron spectroscopy (XPS). For example, X44’s TFSI counterions enhance hole mobility vs. undoped X41 .

- Table 1 : Example data interpretation from HTL studies:

| Compound | Initial PCE (%) | Aged PCE (%) | Stability Factor |

|---|---|---|---|

| X44 | 15.2 | 16.2 | High thermal stability |

| X41 | — | Non-functional | Poor film adhesion |

Q. What statistical approaches validate reproducibility in synthetic yields or device performance?

- Design of Experiments (DoE) : Multivariate analysis optimizes reaction parameters (e.g., temperature, catalyst loading).

- Error Analysis : Report standard deviations across ≥3 batches. For device studies, use box plots to visualize PCE distribution.

Methodological Recommendations

- Avoid Commercial Sources : Focus on peer-reviewed syntheses (e.g., ) over vendor catalogs.

- Prioritize High-Resolution Tools : Cryogenic crystallography and synchrotron techniques resolve structural ambiguities .

- Cross-Disciplinary Validation : Combine electrochemical, spectroscopic, and computational (DFT) data to build robust structure-property models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.